molecular formula C9H11BrN2 B1415562 N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine CAS No. 1935921-75-7

N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine

Cat. No. B1415562
M. Wt: 227.1 g/mol
InChI Key: PJUBVLOMBAZJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine consists of a cyclopropane ring attached to a bromopyridine ring via a methylene bridge. The molecular weight of this compound is 227.1 g/mol.

Scientific Research Applications

Cyclopropanamine Compounds and Their Uses

  • Application in CNS Diseases: Cyclopropanamine compounds, including N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine, are explored for their role in treating central nervous system (CNS) diseases. These compounds are functionalized inhibitors of Lysine-specific demethylase 1 (LSD1), a crucial enzyme in DNA packaging and histone regulation. LSD1 inhibitors have potential in treating schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).

Synthesis and Bioactivity

  • Herbicidal and Fungicidal Activity: N-cyclopropanecarboxyl-N'-pyridin-2-yl thioureas and related compounds, which may include N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine, have been synthesized and shown to possess significant herbicidal and fungicidal activities. This demonstrates their potential application in agriculture (L. Tian et al., 2009).

Chemical Transformations and Catalysis

  • Catalytic Applications: The compound has been used in the study of catalytic reactions, such as the cyanation of aromatic halides. This research contributes to the field of synthetic organic chemistry, particularly in developing new methods for functionalizing molecules (Y. Sakakibara et al., 1993).

Pharmaceutical Research

  • Drug Development and Synthesis: Various studies have focused on the synthesis and evaluation of cyclopropanamine derivatives for pharmaceutical applications. These include developing novel N-cyclopropyldecahydroacridine-1,8-dione derivatives and cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, highlighting the compound's relevance in drug discovery and development (S. Tu et al., 2005; M. Dappen et al., 2010).

Biochemistry and Enzymology

  • Enzyme Interaction Studies: Research has also delved into understanding how cyclopropanamine compounds interact with enzymes, such as horseradish peroxidase. This is crucial for understanding the biochemical pathways and mechanisms in which these compounds participate (C. L. Shaffer et al., 2001).

Safety And Hazards

While specific safety and hazard information for N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-6-11-4-3-7(9)5-12-8-1-2-8/h3-4,6,8,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUBVLOMBAZJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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